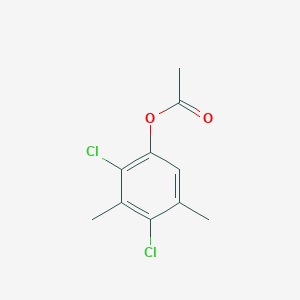

3,5-Xylenol, 2,4-dichloro-, acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichloro-3,5-dimethylphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-5-4-8(14-7(3)13)10(12)6(2)9(5)11/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSMUYNVNZDWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)Cl)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-3,5-dimethylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dichloro-3,5-dimethylphenyl acetate, a derivative of the common antiseptic agent 2,4-dichloro-3,5-dimethylphenol (DCMX). This document details a standard laboratory synthesis protocol and outlines the expected analytical characterization of the final product, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

2,4-Dichloro-3,5-dimethylphenol, commonly known as Dichloroxylenol or DCMX, is a well-established antiseptic and disinfectant agent.[1][2] Its acetate ester, 2,4-dichloro-3,5-dimethylphenyl acetate, is synthesized to modify its physicochemical properties, which can influence its solubility, bioavailability, and delivery. The acetylation of the phenolic hydroxyl group is a fundamental transformation in organic chemistry, often employed to protect the hydroxyl group or to create a prodrug form of a phenolic compound. This guide will focus on a common and efficient method for this conversion.

Synthesis of 2,4-Dichloro-3,5-dimethylphenyl Acetate

The synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate is typically achieved through the esterification of 2,4-dichloro-3,5-dimethylphenol. A widely used and effective method is the acetylation using acetic anhydride with a base catalyst, such as pyridine.[3][4][5][6]

Reaction Scheme:

References

- 1. 2,4-Dichloro-3,5-dimethylphenol | C8H8Cl2O | CID 8621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-3,5-dimethylphenol | 133-53-9 [chemicalbook.com]

- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. The reaction,C6H5OH+CH3COCl→pyridineC6H5OCOCH3 is called [infinitylearn.com]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-3,5-dimethylphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-3,5-dimethylphenyl acetate is a halogenated aromatic ester of significant interest in various chemical and biological research fields. Its chlorine and methyl substitutions on the phenyl ring, combined with the acetate functional group, confer a unique set of physicochemical properties that influence its reactivity, bioavailability, and metabolic fate. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential metabolic pathways. All quantitative data is presented in a structured format for ease of reference and comparison.

Physicochemical Properties

The physicochemical properties of 2,4-dichloro-3,5-dimethylphenyl acetate are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | (2,4-dichloro-3,5-dimethylphenyl) acetate | [1] |

| CAS Number | 99421-62-2 | [1] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] |

| Molecular Weight | 233.09 g/mol | [1] |

| Melting Point | 44-46 °C | [1] |

| Boiling Point | 156-157 °C at 18 mmHg | [1] |

| Density | 1.270 ± 0.06 g/cm³ (predicted) | |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | |

| LogP (calculated) | 3.8 (approx.) | |

| pKa (estimated) | Due to the ester functionality, the primary site of protonation would be the carbonyl oxygen. The pKa of the conjugate acid is estimated to be in the range of -6 to -7, typical for esters. Hydrolysis of the ester would yield 2,4-dichloro-3,5-dimethylphenol, a weak acid. |

Experimental Protocols

Synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate

The synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate is a two-step process starting from 3,5-dimethylphenol (3,5-xylenol). The first step involves the chlorination of the phenol, followed by acetylation.

Step 1: Synthesis of 2,4-dichloro-3,5-dimethylphenol [2]

This procedure is based on the chlorination of m-xylenol using sulfuryl chloride with a catalytic amount of iron(III) chloride.

-

Materials:

-

3,5-Dimethylphenol (m-xylenol)

-

Sulfuryl chloride (SO₂Cl₂)

-

Iron(III) chloride (FeCl₃)

-

Dichloromethane (DCM)

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Tetradecane (internal standard for GC analysis)

-

-

Procedure:

-

In a 50 mL round-bottomed flask, dissolve 6.1 g (50 mmol) of 3,5-dimethylphenol and 25 mg (0.154 mmol) of FeCl₃ in 25 mL of DCM.

-

Slowly add 4.66 mL (57.7 mmol) of freshly distilled sulfuryl chloride to the solution over a period of 2 hours using a pressure-equalizing dropping funnel.

-

Stir the reaction mixture at room temperature for an additional 2 hours.

-

Quench the reaction by adding 20 mL of water.

-

Extract the organic components with diethyl ether (3 x 30 mL).

-

Combine the ether layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by chromatography and its purity assessed by quantitative Gas Chromatography (GC) using tetradecane as an internal standard.[2]

-

Step 2: Acetylation of 2,4-dichloro-3,5-dimethylphenol

This is a general procedure for the acetylation of chlorophenols.

-

Materials:

-

2,4-dichloro-3,5-dimethylphenol

-

Acetic anhydride

-

Sodium hydroxide (NaOH) solution

-

Acetone

-

n-Hexane

-

-

Procedure:

-

Dissolve the synthesized 2,4-dichloro-3,5-dimethylphenol in a suitable volume of acetone.

-

Adjust the pH of the solution to approximately 9 by adding NaOH solution.

-

Add an excess of acetic anhydride to the solution.

-

Add n-hexane to the mixture and shake vigorously for 2 minutes.

-

Centrifuge the mixture to separate the layers.

-

The upper organic layer containing the acetylated product, 2,4-dichloro-3,5-dimethylphenyl acetate, can be collected for analysis.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The synthesized 2,4-dichloro-3,5-dimethylphenyl acetate extracted into n-hexane can be directly injected into the GC-MS system.

-

GC Conditions (suggested):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-300 amu.

-

High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile or methanol.

-

HPLC Conditions (suggested for related chlorinated aromatic compounds):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other modifier to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 220-230 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the purified product in a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.

-

¹H NMR: Expected signals would include singlets for the two methyl groups and a singlet for the acetate methyl group. The aromatic proton signal would also be a singlet.

-

¹³C NMR: Expected signals would correspond to the aromatic carbons, the methyl carbons, the acetate methyl carbon, and the carbonyl carbon of the ester. The chemical shifts would be influenced by the chlorine and methyl substituents.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of 2,4-dichloro-3,5-dimethylphenyl acetate.

Potential Metabolic Pathway

The metabolism of chlorinated phenols often proceeds through conjugation reactions to increase water solubility and facilitate excretion. A plausible metabolic pathway for 2,4-dichloro-3,5-dimethylphenyl acetate would first involve hydrolysis to the corresponding phenol, followed by conjugation.

Caption: Proposed metabolic pathway of 2,4-dichloro-3,5-dimethylphenyl acetate.

References

Spectral Analysis of 3,5-Xylenol, 2,4-dichloro-, acetate: A Technical Guide

This technical guide provides a comprehensive overview of the spectral analysis of 3,5-Xylenol, 2,4-dichloro-, acetate (CAS 99421-62-2), a chlorinated aromatic acetate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from its parent phenol, related isomers, and established spectroscopic principles to provide a robust analytical framework.

Chemical Structure and Properties

-

IUPAC Name: (2,4-dichloro-3,5-dimethylphenyl) acetate

-

Synonyms: this compound; 2,4-Dichloro-3,5-dimethylphenyl acetate

-

CAS Number: 99421-62-2

-

Molecular Formula: C₁₀H₁₀Cl₂O₂[1]

-

Molecular Weight: 233.09 g/mol [1]

Predicted and Reported Spectral Data

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of this compound. These are based on data from analogous compounds and established chemical shift and fragmentation principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | Singlet | 1H | Ar-H |

| ~ 2.4 - 2.5 | Singlet | 6H | Ar-CH₃ (x2) |

| ~ 2.2 - 2.3 | Singlet | 3H | O-C(=O)-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 - 170 | C =O (ester carbonyl) |

| ~ 145 - 148 | Ar-C -O |

| ~ 135 - 138 | Ar-C -Cl (x2) |

| ~ 130 - 133 | Ar-C -CH₃ (x2) |

| ~ 125 - 128 | Ar-C -H |

| ~ 20 - 22 | O-C(=O)-CH₃ |

| ~ 15 - 18 | Ar-CH₃ (x2) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | C-H stretch (aromatic) |

| ~ 2980 - 2850 | Medium | C-H stretch (aliphatic, CH₃) |

| ~ 1760 - 1740 | Strong | C=O stretch (ester) |

| ~ 1600 - 1450 | Medium | C=C stretch (aromatic ring) |

| ~ 1250 - 1150 | Strong | C-O stretch (ester) |

| ~ 800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 232 | Moderate | [M]⁺• (Molecular ion, considering ³⁵Cl isotopes) |

| 234 | Moderate | [M+2]⁺• (Isotope peak for one ³⁷Cl) |

| 236 | Low | [M+4]⁺• (Isotope peak for two ³⁷Cl) |

| 190 | High | [M - C₂H₂O]⁺• (Loss of ketene from the acetate group), parent phenol ion.[2] |

| 192 | High | Isotope peak for the above fragment with one ³⁷Cl.[2] |

| 153 | Moderate | Further fragmentation of the phenol ion.[2] |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of this compound.

Sample Preparation

A sample of this compound is dissolved in an appropriate solvent for each analytical technique. For NMR, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable. For IR, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or dissolved in a solvent like carbon tetrachloride (CCl₄). For MS, the sample is typically dissolved in a volatile organic solvent such as methanol or acetonitrile.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) system for sample introduction (GC-MS). Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the workflow of the spectral analysis and the logical relationships between the different spectroscopic techniques.

Caption: Experimental workflow for the spectral analysis of a chemical compound.

Caption: Logical integration of spectroscopic data for structural elucidation.

References

In Vitro Stability of 3,5-Xylenol, 2,4-dichloro-, acetate: A Technical Guide

Disclaimer: No direct experimental data on the in vitro stability of 3,5-Xylenol, 2,4-dichloro-, acetate was found in the public domain at the time of this writing. This guide is therefore based on the predicted behavior of the molecule, drawing from data on structurally similar compounds and general principles of drug metabolism and chemical stability. All information presented should be considered theoretical and requires experimental verification.

Introduction

This technical guide provides a comprehensive overview of the predicted in vitro stability of this compound. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the likely metabolic fate and analytical considerations for this compound. Given the absence of specific data, this document focuses on the probable hydrolysis of the acetate ester and the subsequent metabolism of the resulting phenol, 2,4-dichloro-3,5-xylenol.

Predicted Metabolic Pathway

The primary in vitro metabolic pathway for this compound is anticipated to be a two-step process: initial hydrolysis of the acetate ester to form 2,4-dichloro-3,5-xylenol, followed by conjugation of the phenolic hydroxyl group.

Step 1: Hydrolysis

Phenolic acetates are generally susceptible to hydrolysis by esterase enzymes present in various biological matrices, such as liver microsomes, plasma, and intestinal fluids.[1] The hydrolysis of this compound would yield 2,4-dichloro-3,5-xylenol and acetic acid.

Step 2: Conjugation

The resulting 2,4-dichloro-3,5-xylenol, a chlorinated phenol, is then expected to undergo phase II metabolism. Studies on the structurally related compound 2,4-dichlorophenol have shown that it is primarily metabolized through glucuronidation and sulfation.[2][3] Therefore, it is highly probable that 2,4-dichloro-3,5-xylenol will be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).[2][3]

References

Investigational Whitepaper on the Potential Biological Activities of Acetylated Dichloroxylenol

For distribution to researchers, scientists, and drug development professionals.

Disclaimer: This document presents a prospective analysis of the potential biological activities of acetylated dichloroxylenol. As of the date of this publication, "acetylated dichloroxylenol" is not a widely studied compound, and therefore, the biological data and potential mechanisms of action described herein are extrapolated from the known activities of its parent compound, dichloroxylenol, and the general effects of acetylation on phenolic compounds. The quantitative data presented in the tables are hypothetical and for illustrative purposes only. This guide is intended to serve as a foundational resource to stimulate and direct future research.

Introduction

Dichloroxylenol (DCMX), a chlorinated phenolic compound, is a well-established antiseptic and disinfectant with a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Its mechanism of action is primarily attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[3][4] The acetylation of bioactive molecules is a common strategy in medicinal chemistry to modify their physicochemical properties, such as lipophilicity, which can in turn influence their absorption, distribution, metabolism, excretion (ADME) profile, and biological activity.[5] The acetylation of phenolic compounds, for instance, has been shown to maintain, enhance, or alter their existing biological activities, including antimicrobial and anti-inflammatory effects.[5][6]

This technical guide explores the potential biological activities of acetylated dichloroxylenol, a derivative that may offer a modified and potentially advantageous pharmacological profile compared to its parent compound. We will delve into its prospective antimicrobial and anti-inflammatory properties, supported by detailed experimental protocols for their evaluation and visualizations of hypothetical mechanisms and workflows.

Potential Biological Activities

Based on the known bioactivities of dichloroxylenol and the documented effects of acetylation on similar phenolic structures, we hypothesize that acetylated dichloroxylenol may exhibit the following activities:

-

Antimicrobial Activity: It is plausible that acetylated dichloroxylenol will retain antimicrobial properties. Acetylation increases lipophilicity, which could enhance its ability to penetrate bacterial cell walls. However, the acetylation of the hydroxyl group might alter its interaction with target proteins, potentially modulating its potency and spectrum of activity.[7]

-

Anti-inflammatory Activity: Phenolic compounds are known to possess anti-inflammatory properties.[6] Acetylation, as seen in the case of salicylic acid being converted to aspirin, can significantly enhance anti-inflammatory effects.[8][9] It is hypothesized that acetylated dichloroxylenol could modulate inflammatory pathways, such as the NF-κB signaling cascade.[10]

-

Anti-platelet Activity: Some acetylated phenolic compounds have demonstrated anti-platelet aggregation effects.[5] Given this precedent, acetylated dichloroxylenol could potentially inhibit platelet aggregation, a valuable property in the context of cardiovascular disease.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data for the potential biological activities of acetylated dichloroxylenol compared to its parent compound, dichloroxylenol. This data is for illustrative purposes to guide future experimental design.

Table 1: Hypothetical Antimicrobial Activity of Acetylated Dichloroxylenol

| Compound | Organism | MIC (µg/mL) | Zone of Inhibition (mm) |

| Dichloroxylenol | Staphylococcus aureus | 16 | 18 |

| Acetylated Dichloroxylenol | Staphylococcus aureus | 8 | 22 |

| Dichloroxylenol | Escherichia coli | 64 | 12 |

| Acetylated Dichloroxylenol | Escherichia coli | 32 | 15 |

| Dichloroxylenol | Candida albicans | 128 | 10 |

| Acetylated Dichloroxylenol | Candida albicans | 64 | 13 |

Table 2: Hypothetical In Vitro Anti-inflammatory Activity of Acetylated Dichloroxylenol

| Compound | Concentration (µM) | NO Inhibition (%) in LPS-stimulated RAW 264.7 cells | TNF-α Inhibition (%) in LPS-stimulated RAW 264.7 cells |

| Dichloroxylenol | 10 | 25 | 20 |

| 50 | 45 | 40 | |

| Acetylated Dichloroxylenol | 10 | 40 | 35 |

| 50 | 75 | 70 |

Experimental Protocols

Synthesis of Acetylated Dichloroxylenol

Objective: To synthesize acetylated dichloroxylenol via the acetylation of dichloroxylenol.

Materials:

-

Dichloroxylenol

-

Acetic anhydride

-

Dichloromethane (solvent)

-

5% HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Glassware

Procedure:

-

Dissolve dichloroxylenol (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 equivalents) or dried sodium bicarbonate to the solution and stir.[11][12]

-

Slowly add acetic anhydride (1.5 equivalents) to the mixture at room temperature.[13]

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.[14]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

Objective: To qualitatively assess the antimicrobial activity of acetylated dichloroxylenol.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile paper disks

-

Acetylated dichloroxylenol solution of known concentration

-

Dichloroxylenol solution (positive control)

-

Solvent (negative control)

-

0.5 McFarland turbidity standard

-

Sterile swabs, forceps, and saline

-

Incubator

Procedure:

-

Prepare a bacterial inoculum adjusted to the 0.5 McFarland turbidity standard.[10]

-

Using a sterile swab, uniformly inoculate the entire surface of an MHA plate to create a bacterial lawn.[8][15]

-

Allow the plate to dry for 3-5 minutes.[7]

-

Impregnate sterile paper disks with a known concentration of acetylated dichloroxylenol, dichloroxylenol, and the solvent control.

-

Using sterile forceps, place the disks on the inoculated MHA plate, ensuring they are at least 24 mm apart.[8]

-

Gently press the disks to ensure complete contact with the agar.[8]

-

Invert the plates and incubate at 37°C for 18-24 hours.[15]

-

Measure the diameter of the zone of inhibition in millimeters.[15]

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of acetylated dichloroxylenol that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton broth (MHB)

-

Bacterial inoculum (~5x10⁵ CFU/mL)

-

Serial dilutions of acetylated dichloroxylenol

-

Positive control (e.g., ciprofloxacin)

-

Negative control (broth with inoculum, no compound)

-

Sterility control (broth only)

-

Incubator

-

Microplate reader

Procedure:

-

Prepare serial two-fold dilutions of acetylated dichloroxylenol in MHB in a 96-well plate.[16][17]

-

Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).[18]

-

The final volume in each well should be 200 µL.[19]

-

Include a positive control (a known antibiotic) and a negative control (inoculum without any compound).

-

Incubate the plate at 37°C for 18-24 hours.[16]

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration with no visible growth.[17][19]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Objective: To evaluate the anti-inflammatory potential of acetylated dichloroxylenol by measuring its effect on nitric oxide production in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Acetylated dichloroxylenol

-

MTT assay kit for cytotoxicity

-

Griess reagent

-

96-well plates

-

CO₂ incubator

Procedure:

-

Cell Viability Assay: First, determine the non-toxic concentration of acetylated dichloroxylenol on RAW 264.7 cells using an MTT assay.[20]

-

NO Inhibition Assay:

-

Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[21]

-

Pre-treat the cells with various non-toxic concentrations of acetylated dichloroxylenol for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.[21][22]

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[21]

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

-

Mandatory Visualizations

Synthesis and Screening Workflow

Caption: Workflow for the synthesis and biological screening of acetylated dichloroxylenol.

Potential Antimicrobial Mechanism of Action

Caption: Hypothetical mechanism of antimicrobial action for acetylated dichloroxylenol.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the NF-κB inflammatory pathway by acetylated dichloroxylenol.

Conclusion and Future Directions

The acetylation of dichloroxylenol presents an intriguing avenue for the development of novel therapeutic agents. Based on the established properties of dichloroxylenol and the known effects of acetylation, it is reasonable to hypothesize that acetylated dichloroxylenol could possess potent antimicrobial and anti-inflammatory activities, potentially with an improved therapeutic index. The increased lipophilicity may enhance its bioavailability and cellular uptake, which could translate to greater efficacy.

Future research should focus on the synthesis and purification of acetylated dichloroxylenol, followed by a comprehensive in vitro evaluation of its biological activities using the protocols outlined in this guide. Subsequent studies could explore its in vivo efficacy and safety in animal models of infection and inflammation. Structure-activity relationship (SAR) studies of a series of dichloroxylenol derivatives could further optimize its biological profile, paving the way for a new class of therapeutic agents.

References

- 1. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 2. mdpi.com [mdpi.com]

- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asm.org [asm.org]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 11. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. microbenotes.com [microbenotes.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. m.youtube.com [m.youtube.com]

- 18. protocols.io [protocols.io]

- 19. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 20. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 22. thaiscience.info [thaiscience.info]

A Technical Review of 2,4-Dichloro-3,5-Xylenol Derivatives: Synthesis, Antimicrobial Activity, and Mechanisms

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3,5-xylenol (DCMX), a halogenated phenol, is a well-established antimicrobial agent utilized across a broad spectrum of applications, from personal care products to industrial disinfectants. Its efficacy against a wide range of microorganisms, including bacteria and fungi, has made it a staple in formulations requiring microbial control. However, the ongoing challenge of antimicrobial resistance and the demand for agents with improved therapeutic indices have spurred research into the synthesis and evaluation of DCMX derivatives. This technical guide provides a comprehensive literature review of 2,4-dichloro-3,5-xylenol derivatives, focusing on their synthesis, quantitative antimicrobial activity, and modes of action.

Synthesis of 2,4-Dichloro-3,5-Xylenol Derivatives

The primary route for the synthesis of 2,4-dichloro-3,5-xylenol derivatives involves the modification of the hydroxyl group of the parent molecule. The most commonly explored derivatives are esters and ethers, created through reactions with various acylating and alkylating agents, respectively.

Ester Derivatives

Esterification of 2,4-dichloro-3,5-xylenol is a common strategy to modify its physicochemical properties, such as lipophilicity, which can in turn influence its biological activity. A general approach to the synthesis of these esters involves the reaction of 2,4-dichloro-3,5-xylenol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides, often in the presence of a catalyst.

One notable example is the synthesis of an ester derivative of the related compound, para-chloro-meta-xylenol (PCMX). In this procedure, PCMX is condensed with 4-bromo benzoic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane (DCM) at room temperature. This reaction yields the desired ester derivative with a high yield of 80%[1]. While this specific example uses PCMX, the methodology is readily adaptable for the esterification of 2,4-dichloro-3,5-xylenol.

Ether Derivatives

The synthesis of ether derivatives of 2,4-dichloro-3,5-xylenol typically proceeds via a Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group with a strong base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether linkage. The choice of the alkyl halide allows for the introduction of a wide variety of substituents, enabling a systematic investigation of structure-activity relationships.

Antimicrobial Activity of 2,4-Dichloro-3,5-Xylenol and its Derivatives

2,4-Dichloro-3,5-xylenol itself exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The derivatization of DCMX can modulate this activity, potentially enhancing its potency against specific microorganisms or broadening its spectrum of action.

Quantitative Antimicrobial Data

A comprehensive review of the available literature reveals a scarcity of publicly available, detailed quantitative antimicrobial data (e.g., Minimum Inhibitory Concentration [MIC] or 50% Inhibitory Concentration [IC50] values) for a wide range of specific 2,4-dichloro-3,5-xylenol derivatives. Much of the reported data is qualitative in nature or focuses on the parent compound.

For instance, a study on a Schiff base derivative of a related compound, 3,5-dichlorosalicylaldehyde, reported antimicrobial activity based on the zone of inhibition. While this indicates antimicrobial potential, it does not provide the precise quantitative data necessary for direct comparison and in-depth structure-activity relationship analysis.

The following table summarizes the available, albeit limited, quantitative data for a related halogenated xylenol derivative.

| Compound | Microorganism | Activity (MIC/IC50) | Reference |

| Halogenated Chloroxylenol Derivatives | Not Specified | Increased photoreactivity and toxicity (PBT) compared to parent PCMX | [2][3] |

PBT: Persistence, Bioaccumulation, and Toxicity

It is evident that there is a significant gap in the literature regarding the systematic evaluation and reporting of quantitative antimicrobial data for a diverse library of 2,4-dichloro-3,5-xylenol derivatives. Such data is crucial for advancing the development of new antimicrobial agents based on this scaffold.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the scientific process. Below are generalized methodologies for the synthesis and antimicrobial evaluation of 2,4-dichloro-3,5-xylenol derivatives, based on established procedures.

General Procedure for the Synthesis of an Ester Derivative of a Xylenol

This protocol is adapted from the synthesis of a PCMX ester derivative and can be modified for 2,4-dichloro-3,5-xylenol[1].

Materials:

-

Para-chloro-meta-xylenol (PCMX) or 2,4-dichloro-3,5-xylenol

-

4-bromo benzoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve para-chloro-meta-xylenol and 4-bromo benzoic acid in dichloromethane.

-

Add DCC, DMAP, and pyridine to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with an appropriate aqueous solution to remove any remaining reagents.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

General Procedure for the Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution method for determining the MIC of antimicrobial compounds.

Materials:

-

Test compound (2,4-dichloro-3,5-xylenol derivative)

-

Bacterial or fungal culture

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Add the inoculum to each well of the microtiter plate, including a positive control (no compound) and a negative control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for phenolic compounds like 2,4-dichloro-3,5-xylenol involves the disruption of microbial cell membranes. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and leakage of intracellular components.

Derivatization of the hydroxyl group can influence the lipophilicity and steric properties of the molecule, which in turn can affect its interaction with the cell membrane and other potential cellular targets. However, specific signaling pathways that are modulated by 2,4-dichloro-3,5-xylenol derivatives have not been extensively elucidated in the reviewed literature.

To visualize the general workflow of synthesizing and evaluating these derivatives, the following diagram is provided.

Caption: General workflow for the synthesis and antimicrobial evaluation of 2,4-dichloro-3,5-xylenol derivatives.

Conclusion and Future Directions

The derivatization of 2,4-dichloro-3,5-xylenol represents a promising avenue for the discovery of novel antimicrobial agents. However, the current body of literature lacks a systematic and comprehensive evaluation of a diverse range of derivatives with corresponding quantitative antimicrobial data. Future research should focus on the synthesis and rigorous antimicrobial screening of a larger library of 2,4-dichloro-3,5-xylenol esters and ethers to establish clear structure-activity relationships. Furthermore, mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways affected by these derivatives, which will be crucial for the rational design of more potent and selective antimicrobial compounds. The development of such a robust dataset will be invaluable for researchers, scientists, and drug development professionals working to combat the growing threat of antimicrobial resistance.

References

Technical Guide: Synthesis of 2,4-Dichloro-3,5-dimethylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate from its precursor, 2,4-dichloro-3,5-dimethylphenol (CAS Number 133-53-9). The document details a robust experimental protocol, presents key data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

2,4-Dichloro-3,5-dimethylphenyl acetate is the acetate ester derivative of the biocide 2,4-dichloro-3,5-dimethylphenol. The acetylation of phenolic compounds is a fundamental transformation in organic synthesis, often employed to protect the hydroxyl group, modify the biological activity of the parent molecule, or facilitate further chemical transformations. This guide outlines a highly efficient method for this conversion, adapted from established procedures for the O-acylation of substituted phenols.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2,4-Dichloro-3,5-dimethylphenol | 133-53-9 | C₈H₈Cl₂O | 191.05 | White to light beige crystalline powder.[1] |

| 2,4-Dichloro-3,5-dimethylphenyl acetate | 99421-62-2 | C₁₀H₁₀Cl₂O₂ | 233.09 | IUPAC Name: (2,4-dichloro-3,5-dimethylphenyl) acetate. |

Synthesis Workflow

The synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate is achieved through the O-acetylation of 2,4-dichloro-3,5-dimethylphenol. A general and highly effective method involves the use of an acyl chloride under phase-transfer catalysis (PTC) conditions. This approach is known for its rapid reaction times and high yields.[2]

References

Navigating the Solubility Landscape of 3,5-Xylenol, 2,4-dichloro-, acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,5-Xylenol, 2,4-dichloro-, acetate in organic solvents. In the absence of specific quantitative data in publicly available literature for this compound, this document provides a comprehensive, generalized experimental protocol for determining the solubility of a solid organic compound. Furthermore, it presents the known qualitative solubility of the parent compound, 2,4-Dichloro-3,5-xylenol, to offer foundational insights. This guide is intended to equip researchers with the necessary methodologies to conduct their own solubility assessments and to properly structure and present the resulting data.

Introduction

This compound is a derivative of Dichloroxylenol (DCMX), a widely used antiseptic and disinfectant. In drug development and formulation, understanding the solubility of a compound in various organic solvents is a critical parameter. It influences everything from reaction kinetics in synthesis to the choice of delivery vehicle in final formulations. This guide provides a framework for approaching the solubility determination of this and other similar compounds.

Solubility of the Parent Compound: 2,4-Dichloro-3,5-xylenol

Table 1: Qualitative Solubility of 2,4-Dichloro-3,5-xylenol

| Solvent Class | Solubility Description |

| Water | Slightly soluble (0.2 g/L at 20°C) |

| Alcohols | Very soluble |

| Ethers | Very soluble |

| Ketones | Very soluble |

| Alkali Hydroxide Solutions | Dissolves |

This information suggests that the parent compound is highly soluble in common polar aprotic and protic organic solvents. The acetate derivative is expected to be less polar and lack the ability to donate a hydrogen bond, which may decrease its solubility in alcohols but increase its solubility in non-polar solvents.

Quantitative Solubility Data Presentation

When experimentally determined, quantitative solubility data should be presented in a clear and structured format to allow for easy comparison.

Table 2: Illustrative Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data | Data | Gravimetric |

| Ethanol | 25 | Data | Data | Gravimetric |

| Acetone | 25 | Data | Data | Spectrophotometry |

| Ethyl Acetate | 25 | Data | Data | HPLC |

| Dichloromethane | 25 | Data | Data | Gravimetric |

| Toluene | 25 | Data | Data | Gravimetric |

| Hexane | 25 | Data | Data | Gravimetric |

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound in an organic solvent. This method is robust and widely applicable.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed glass sample vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter to the syringe.

-

Dispense the clear, filtered solution into a pre-weighed (to 0.1 mg) glass sample vial. Record the exact volume of the aliquot.

-

-

Solvent Evaporation:

-

Place the sample vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator at room temperature.

-

Continue the evaporation process until a constant weight of the dried residue is achieved.

-

-

Data Analysis:

-

Weigh the sample vial containing the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial.

-

The solubility can be expressed in various units:

-

g/100 mL: (Mass of solute in g / Volume of aliquot in mL) * 100

-

mol/L: (Mass of solute in g / Molecular weight of solute) / (Volume of aliquot in L)

-

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new compound.

Caption: A flowchart of the logical steps involved in solubility assessment.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the literature, this guide provides the necessary tools for researchers to perform this critical analysis. The provided experimental protocol for gravimetric determination is a fundamental and reliable method. By following a structured workflow, from qualitative screening to precise quantitative measurement, researchers can generate the high-quality data essential for advancing their work in drug development and chemical synthesis.

An In-depth Technical Guide to the Thermal Decomposition Profile of 2,4-dichloro-3,5-dimethylphenyl acetate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, a specific, publicly available experimental study on the thermal decomposition profile of 2,4-dichloro-3,5-dimethylphenyl acetate has not been identified. The following guide is a scientifically grounded projection based on the thermal properties of analogous compounds and established principles of organic chemistry. The quantitative data presented is hypothetical and serves as a baseline for future experimental verification.

Introduction

2,4-dichloro-3,5-dimethylphenyl acetate is a halogenated aromatic ester. Understanding its thermal stability and decomposition profile is crucial for its potential applications in drug development and as a chemical intermediate, ensuring safe handling, storage, and processing at elevated temperatures. This guide provides a projected thermal decomposition profile, detailed experimental protocols for its determination, and a hypothesized decomposition pathway.

Predicted Thermal Decomposition Profile

The thermal stability of an aromatic ester is influenced by its substituents. In the case of 2,4-dichloro-3,5-dimethylphenyl acetate, the presence of two electron-withdrawing chlorine atoms is expected to enhance the thermal stability of the aromatic ring through charge delocalization. Conversely, the methyl groups, being electron-donating, may have a more complex influence, potentially offering sites for initial degradation.[1][2] Aromatic esters are generally observed to fully degrade by 350°C, with some exceptions showing higher stability.[3]

Based on these principles, a hypothetical thermal decomposition profile for 2,4-dichloro-3,5-dimethylphenyl acetate is proposed. It is anticipated that the decomposition will occur in a single primary step, involving the cleavage of the ester linkage.

Quantitative Data Summary

The following table summarizes the predicted quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for 2,4-dichloro-3,5-dimethylphenyl acetate.

| Parameter | Predicted Value | Method |

| Onset Decomposition Temp. | 220 - 240 °C | TGA |

| Peak Decomposition Temp. | 250 - 270 °C | TGA |

| Endset Decomposition Temp. | 280 - 300 °C | TGA |

| Mass Loss | ~70-80% | TGA |

| Residue at 600 °C | ~20-30% | TGA |

| Melting Point (Endotherm) | 44 - 46 °C | DSC |

Experimental Protocols

To experimentally determine the thermal decomposition profile of 2,4-dichloro-3,5-dimethylphenyl acetate, the following detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of the compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,4-dichloro-3,5-dimethylphenyl acetate into an alumina crucible.

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Use an empty alumina crucible as a reference.

-

Purge the furnace with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset, peak, and endset decomposition temperatures from the resulting TGA curve and its derivative (DTG curve).

-

Calculate the percentage of mass loss and the final residue.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 2,4-dichloro-3,5-dimethylphenyl acetate into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Place the sample pan in the DSC cell.

-

Use an empty, sealed aluminum pan as a reference.

-

Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 100 °C) at a heating rate of 10 °C/min.

-

Cool the sample back to 25 °C at a rate of 10 °C/min.

-

Perform a second heating cycle under the same conditions to observe any changes in thermal behavior after the initial melt.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the melting point from the peak of the endothermic transition in the first heating cycle.

-

Analyze the thermogram for any other thermal events, such as crystallization or glass transitions.

-

Visualizations

Experimental Workflow

Caption: Workflow for the thermal analysis of 2,4-dichloro-3,5-dimethylphenyl acetate.

Hypothesized Decomposition Pathway

The thermal decomposition of phenyl acetates can proceed through a concerted, non-radical mechanism involving a six-membered cyclic transition state.[4] This pathway leads to the formation of a substituted ketene and the corresponding phenol.

Caption: Hypothesized thermal decomposition pathway via a cyclic transition state.

References

Methodological & Application

"HPLC method for quantification of 3,5-Xylenol, 2,4-dichloro-, acetate"

An Application Note and Protocol for the Quantification of 2,4-Dichloro-3,5-dimethylphenyl Acetate using High-Performance Liquid Chromatography (HPLC).

Application Note

Introduction

2,4-dichloro-3,5-dimethylphenyl acetate is an acetylated derivative of the disinfectant 2,4-dichloro-3,5-dimethylphenol (Dichloroxylenol). As a potential impurity or metabolite related to dichloroxylenol, its accurate quantification is crucial for quality control in pharmaceutical and chemical manufacturing, as well as in environmental analysis. This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 2,4-dichloro-3,5-dimethylphenyl acetate. The method is suitable for routine analysis in research and quality control laboratories.

Analytical Principle

The method utilizes a C18 stationary phase to separate 2,4-dichloro-3,5-dimethylphenyl acetate from other components in the sample matrix. An isocratic mobile phase consisting of a mixture of acetonitrile and water provides efficient elution and peak resolution. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard.

Method Performance

This HPLC method was developed to provide high sensitivity, accuracy, and precision for the quantification of 2,4-dichloro-3,5-dimethylphenyl acetate. The method exhibits excellent linearity over a defined concentration range. A summary of the quantitative data is presented in Table 1.

Table 1: Summary of Quantitative Data

| Parameter | Result |

| Retention Time (t R ) | Approximately 5.8 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocol

1. Materials and Reagents

-

Reference Standard: 2,4-dichloro-3,5-dimethylphenyl acetate (Purity > 99%)

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)

-

Sample Diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile and water in a ratio of 70:30 (v/v).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Run Time: 10 minutes

3. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2,4-dichloro-3,5-dimethylphenyl acetate reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample diluent to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a suitable volume of the sample diluent.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of each working standard solution to generate a calibration curve.

-

Inject 10 µL of the prepared sample solution.

-

Record the chromatograms and integrate the peak area for 2,4-dichloro-3,5-dimethylphenyl acetate.

-

Calculate the concentration of 2,4-dichloro-3,5-dimethylphenyl acetate in the sample using the calibration curve.

Diagrams

Application Note: High-Throughput Analysis of 2,4-dichloro-3,5-dimethylphenyl acetate in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,4-dichloro-3,5-dimethylphenyl acetate in biological matrices such as plasma and urine. The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis. The described method is suitable for high-throughput screening and pharmacokinetic studies in a drug development setting.

Introduction

2,4-dichloro-3,5-dimethylphenyl acetate is a small molecule of interest in various stages of drug discovery and development. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This application note presents a validated LC-MS/MS method that offers high selectivity, sensitivity, and throughput for the analysis of 2,4-dichloro-3,5-dimethylphenyl acetate in complex biological samples. The methodology is based on a simple sample preparation procedure followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of 2,4-dichloro-3,5-dimethylphenyl acetate from plasma samples. This technique is favored for its simplicity, speed, and suitability for high-throughput workflows.

Materials:

-

Biological matrix (e.g., human plasma)

-

2,4-dichloro-3,5-dimethylphenyl acetate analytical standard

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

Protocol:

-

Allow all samples and reagents to reach room temperature.

-

To 100 µL of the biological matrix in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| 2,4-dichloro-3,5-dimethylphenyl acetate | 231.0 | 189.0 | 30 | 15 |

| Internal Standard (IS) | User Defined | User Defined | User Defined | User Defined |

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.

Table 3: Linearity and Range

| Matrix | Calibration Range (ng/mL) | R² |

|---|---|---|

| Plasma | 1 - 1000 | > 0.995 |

| Urine | 5 - 2000 | > 0.995 |

Table 4: Precision and Accuracy

| Matrix | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (% Bias) |

|---|---|---|---|---|

| Plasma | LLOQ | 1 | < 15 | ± 15 |

| Low | 3 | < 10 | ± 10 | |

| Mid | 100 | < 10 | ± 10 |

| | High | 800 | < 10 | ± 10 |

Table 5: Recovery and Matrix Effect

| Matrix | QC Level | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Plasma | Low | 92.5 | 4.8 |

| | High | 95.1 | 3.2 |

Mandatory Visualization

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Tandem mass spectrometry (MS/MS) process.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of 2,4-dichloro-3,5-dimethylphenyl acetate in biological matrices. The simple sample preparation protocol, combined with the speed and selectivity of the LC-MS/MS analysis, makes this method well-suited for supporting pharmacokinetic and other studies in the drug development pipeline. The method has been validated to meet regulatory expectations for bioanalytical assays.

Application Notes and Protocols: 3,5-Xylenol, 2,4-dichloro-, acetate as a Prodrug for Dichloroxylenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of 3,5-Xylenol, 2,4-dichloro-, acetate as a prodrug for the antimicrobial agent Dichloroxylenol (2,4-dichloro-3,5-dimethylphenol).

Introduction

Dichloroxylenol (DCX), also known as Dichlorometaxylenol (DCMX), is a potent antiseptic and disinfectant effective against a wide range of bacteria, particularly Gram-positive strains.[1] Its mechanism of action involves the disruption of microbial cell walls and the inhibition of key enzymatic functions.[1][2] However, its therapeutic application can be limited by factors such as solubility and targeted delivery.

The use of a prodrug strategy, by converting the phenolic hydroxyl group of DCX into an acetate ester, can potentially enhance its pharmacokinetic properties. The acetate prodrug, this compound, is designed to be inactive and more lipophilic, facilitating its absorption. In vivo, it is anticipated to undergo enzymatic hydrolysis by esterases to release the active DCX at the site of action. This approach may lead to improved bioavailability and reduced systemic toxicity.

I. Synthesis of this compound

This protocol describes the synthesis of the acetate prodrug from the parent compound, Dichloroxylenol. The procedure is adapted from the synthesis of a structurally similar, non-chlorinated analog, 3,5-dimethylphenyl acetate.[3]

Materials:

-

2,4-Dichloro-3,5-dimethylphenol (Dichloroxylenol)

-

Acetic anhydride

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

In a round-bottom flask, dissolve 1 mole equivalent of 2,4-Dichloro-3,5-dimethylphenol in a suitable organic solvent such as dichloromethane.

-

Add 1.2 mole equivalents of pyridine to the solution. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.

-

Slowly add 1.1 mole equivalents of acetic anhydride to the reaction mixture at room temperature with constant stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

DOT Script for Synthesis Workflow:

Caption: Workflow for the synthesis of the Dichloroxylenol prodrug.

II. In Vitro Enzymatic Hydrolysis

This protocol is designed to evaluate the conversion of the acetate prodrug to the active Dichloroxylenol in the presence of esterases. Porcine liver esterase is commonly used as a model enzyme.

Materials:

-

This compound

-

Porcine Liver Esterase (PLE)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile

-

High-Performance Liquid Chromatography (HPLC) system

-

Incubator

Protocol:

-

Prepare a stock solution of the prodrug in a suitable organic solvent like acetonitrile.

-

Prepare a working solution of Porcine Liver Esterase in PBS (pH 7.4).

-

In a series of microcentrifuge tubes, add the esterase solution.

-

Initiate the reaction by adding a small volume of the prodrug stock solution to each tube. The final concentration of the organic solvent should be kept low (<1%) to avoid denaturing the enzyme.

-

Incubate the reaction mixtures at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant by HPLC to quantify the disappearance of the prodrug and the appearance of Dichloroxylenol.

Quantitative Data (Hypothetical):

Table 1: Enzymatic Hydrolysis of this compound

| Time (minutes) | Prodrug Concentration (µM) | Dichloroxylenol Concentration (µM) |

| 0 | 100 | 0 |

| 15 | 75 | 25 |

| 30 | 50 | 50 |

| 60 | 25 | 75 |

| 120 | 5 | 95 |

DOT Script for Hydrolysis Experiment:

Caption: Experimental workflow for in vitro enzymatic hydrolysis.

III. Antimicrobial Efficacy Testing

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of Dichloroxylenol released from the prodrug against a target microorganism, such as Staphylococcus aureus.

Materials:

-

This compound

-

Dichloroxylenol (as a positive control)

-

Staphylococcus aureus (or other target bacteria)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Incubator

-

Plate reader

Protocol:

-

Prepare a stock solution of the prodrug and the active drug in a suitable solvent.

-

Perform a serial two-fold dilution of each compound in MHB in a 96-well plate.

-

Prepare a standardized inoculum of the target bacteria (e.g., 0.5 McFarland standard).

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Quantitative Data (Hypothetical):

Table 2: Minimum Inhibitory Concentration (MIC) against S. aureus

| Compound | MIC (µg/mL) |

| This compound | >128 |

| Dichloroxylenol | 8 |

Note: The prodrug is expected to have a high MIC as it requires conversion to the active form.

IV. Dichloroxylenol's Mechanism of Action

Dichloroxylenol, as a phenolic compound, exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane. This leads to increased permeability, leakage of intracellular components, and ultimately cell death. It is also known to inhibit essential bacterial enzymes.

DOT Script for Mechanism of Action:

Caption: Proposed mechanism of action for the Dichloroxylenol prodrug.

Disclaimer

The protocols and data presented in these application notes are for research and development purposes only. The synthesis and experimental procedures should be carried out by qualified personnel in a suitably equipped laboratory. The quantitative data provided are hypothetical and for illustrative purposes. Actual results may vary and should be determined experimentally. Due to the limited publicly available data on this compound, some protocols have been adapted from methodologies for structurally similar compounds.

References

Application Notes and Protocols: Antimicrobial Efficacy Testing of 2,4-dichloro-3,5-dimethylphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial efficacy of 2,4-dichloro-3,5-dimethylphenyl acetate, a novel compound with potential therapeutic applications. The following sections detail standardized methodologies for determining its inhibitory and bactericidal activity against common pathogenic bacteria. Due to the limited availability of published data on this specific compound, the presented quantitative results are illustrative and intended to serve as a template for data presentation.

Quantitative Data Summary

The antimicrobial activity of 2,4-dichloro-3,5-dimethylphenyl acetate was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The key efficacy parameters, Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition, are summarized below.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC & MBC)

| Test Organism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

| Escherichia coli (ATCC 25922) | 64 µg/mL | 128 µg/mL |

| Staphylococcus aureus (ATCC 29213) | 32 µg/mL | 64 µg/mL |

Table 2: Zone of Inhibition (Agar Disk Diffusion Assay)

| Test Organism | Disk Concentration | Zone of Inhibition (mm) |

| Escherichia coli (ATCC 25922) | 30 µg | 14 mm |

| Staphylococcus aureus (ATCC 29213) | 30 µg | 18 mm |

Experimental Protocols

Detailed protocols for the key experiments are provided below. These methodologies are based on established standards for antimicrobial susceptibility testing.[1][2][3]

Protocol 1: Broth Microdilution for MIC and MBC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[2][4]

Materials:

-

2,4-dichloro-3,5-dimethylphenyl acetate

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial cultures (E. coli ATCC 25922, S. aureus ATCC 29213)

-

0.5 McFarland standard

-

Spectrophotometer

-

Resazurin sodium salt (for viability indication, optional)[4]

-

Sterile saline

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of 2,4-dichloro-3,5-dimethylphenyl acetate in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum: Inoculate a fresh colony of the test organism into CAMHB and incubate until it reaches the log phase. Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate containing CAMHB to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.

-

MBC Determination: To determine the MBC, subculture 10 µL from each well showing no visible growth onto a Mueller-Hinton Agar (MHA) plate. Incubate the MHA plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.[4]

Protocol 2: Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to the test compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[2]

Materials:

-

2,4-dichloro-3,5-dimethylphenyl acetate

-

Sterile 6 mm paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial cultures (E. coli ATCC 25922, S. aureus ATCC 29213)

-

0.5 McFarland standard

-

Sterile cotton swabs

Procedure:

-

Preparation of Test Disks: Aseptically apply a known amount of the 2,4-dichloro-3,5-dimethylphenyl acetate solution (e.g., 30 µg) onto the sterile paper disks and allow them to dry.

-

Preparation of Bacterial Lawn: Adjust the turbidity of the bacterial suspension to the 0.5 McFarland standard. Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a confluent lawn.

-

Disk Application: Place the prepared disks on the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Experimental Workflow

Caption: Workflow for Antimicrobial Susceptibility Testing.

Hypothetical Mechanism of Action